molecular formula C9H11NO2 B6250899 2-amino-4-ethylbenzoic acid CAS No. 59189-99-0

2-amino-4-ethylbenzoic acid

Cat. No. B6250899
CAS RN: 59189-99-0
M. Wt: 165.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-ethylbenzoic acid is a chemical compound that belongs to the class of organic compounds known as benzoic acids . It is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The this compound molecule contains an ethyl group attached to the fourth carbon atom and an amino group attached to the second carbon atom of the benzoic acid structure .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring (a six-membered cyclic ring with alternating double bonds), an ethyl group (a two-carbon alkyl group), a carboxylic acid group (a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group), and an amino group (a nitrogen atom bonded to two hydrogen atoms) .

Mechanism of Action

2-Amino-4-ethylbenzoic acid is an important intermediate in the synthesis of many biologically active compounds and drugs. It acts as a proton donor, donating a proton to the target molecule, which allows for the formation of a new bond. This proton donation is an important step in the synthesis of many biologically active compounds, as it allows for the formation of a new bond that is necessary for the compound to have its desired effect.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of inflammatory mediators. In addition, it has been shown to have antioxidant and anti-inflammatory properties, as well as antifungal activity.

Advantages and Limitations for Lab Experiments

The use of 2-amino-4-ethylbenzoic acid in laboratory experiments has a number of advantages. It is a simple and cost-effective method of synthesis, making it ideal for large-scale production. In addition, it is a safe and non-toxic compound, making it suitable for use in a variety of laboratory experiments. However, it is important to note that this compound has a limited shelf life and is sensitive to light and heat, making it unsuitable for long-term storage and use.

Future Directions

2-Amino-4-ethylbenzoic acid has a wide range of applications in scientific research, and there are a number of potential future directions for its use. One potential direction is in the development of new drugs and therapeutics. This compound could be used as an intermediate in the synthesis of new drugs, as it is an important proton donor and can facilitate the formation of new bonds. In addition, it could be used in the development of new peptides, proteins, and other biomolecules, as well as in the synthesis of dyes and pigments. Finally, it could be used in the development of new diagnostic tests, as it has been shown to have antioxidant and anti-inflammatory properties.

Synthesis Methods

2-Amino-4-ethylbenzoic acid can be synthesized through a variety of methods, including the reaction of ethylbenzene with nitric acid, the reaction of ethylbenzene with nitrous acid, and the reaction of ethylbenzene with hydroxylamine. The most common method is the reaction of ethylbenzene with nitric acid, which produces this compound as a major product. This method is simple and cost-effective, making it the preferred method for large-scale synthesis.

Scientific Research Applications

2-Amino-4-ethylbenzoic acid is used in a variety of scientific research applications. It is commonly used as an intermediate in the synthesis of drugs, such as the antifungal drug fluconazole. It is also used in the synthesis of other biologically active compounds, such as the anti-inflammatory compound ibuprofen and the antidiabetic drug glipizide. In addition, this compound is used in the synthesis of peptides, proteins, and other biomolecules, as well as in the synthesis of dyes and pigments.

Safety and Hazards

The safety data sheet for a similar compound, 4-Aminobenzoic acid, suggests that it may form combustible dust concentrations in air. It is recommended to ensure adequate ventilation, wear personal protective equipment, and avoid getting the compound in eyes, on skin, or on clothing .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-4-ethylbenzoic acid involves the conversion of 4-ethylbenzoic acid to the target compound through a series of reactions.", "Starting Materials": [ "4-ethylbenzoic acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Ammonium chloride", "Sodium bicarbonate", "Sodium carbonate", "Sodium nitrate", "Sulfuric acid", "Sodium sulfite", "Sodium bisulfite", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Nitration of 4-ethylbenzoic acid with a mixture of nitric and sulfuric acid to form 2-nitro-4-ethylbenzoic acid", "Step 2: Reduction of 2-nitro-4-ethylbenzoic acid with sodium sulfite to form 2-amino-4-ethylbenzoic acid", "Step 3: Purification of the product by recrystallization from water" ] }

CAS RN

59189-99-0

Molecular Formula

C9H11NO2

Molecular Weight

165.2

Purity

95

Origin of Product

United States

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